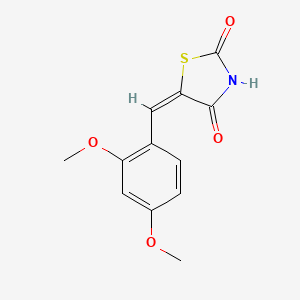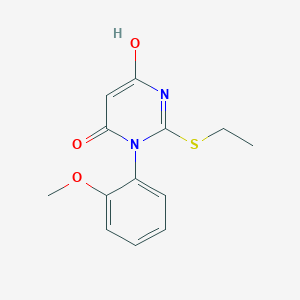
5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTD, is a heterocyclic compound with a thiazolidine ring and a benzylidene moiety. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Derivatives of 5-substituted-2,4-thiazolidinedione, including 5-(2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, exhibit a broad spectrum of biological activities. These compounds have been synthesized and their structures confirmed through various spectroscopic methods (Popov-Pergal et al., 2010).
Antimicrobial Activity
- Novel derivatives of this compound have been synthesized and characterized, demonstrating significant antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli (Rajput et al., 2011).
- A series of new acetic acid derivatives with thiazolidine-2,4-dione moiety have shown antibacterial activity generally against Gram-positive bacterial strains, suggesting the importance of electron-withdrawing substituents for enhanced activity (Trotsko et al., 2018).
Antidiabetic Agents
- Thiazolidine-2,4-dione derivatives have been evaluated for hypoglycemic and hypolipidemic activities, showing promise as antidiabetic agents (Sohda et al., 1982).
- Some synthesized thiazolidine-2,4-dione derivatives, related to this compound, have shown significant oral hypoglycemic activity, acting as potential insulin sensitizers (Kawale et al., 2020).
Cytotoxic Activity
- Some diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones, including variants of the 5-(2,4-dimethoxybenzylidene) derivative, were evaluated for cytotoxic activity against MCF-7 cells but showed no significant activity (Tran et al., 2018).
Aldose Reductase Inhibitory Activity
- A series of 5-(arylidene)thiazolidine-2,4-diones have been examined for their aldose reductase inhibitory activities, showing potential for management of diabetic complications (Sever et al., 2021).
Propiedades
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-4-3-7(9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXJTXWHZJSCSP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(acetyloxy)-2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B5978597.png)
![3-{3-[3-(2-naphthoyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5978601.png)
![1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5978607.png)
![3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-4-one](/img/structure/B5978630.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5978634.png)
![3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5978654.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5978657.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B5978660.png)
![5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5978664.png)
![4-[(1H-indol-3-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5978672.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperidine hydrochloride](/img/structure/B5978696.png)
![N-[2-(4-fluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5978701.png)
![N-(2-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5978709.png)